molecular formula C11H17NO4 B2431974 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 220598-45-8

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B2431974
CAS No.: 220598-45-8
M. Wt: 227.26
InChI Key: YAUYMBIICLFXOX-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional shapes, which can influence their chemical reactivity and biological activity. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-6-11(8(13)14)4-7(12)5-11/h7H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUYMBIICLFXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220598-45-8
Record name 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid
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Preparation Methods

The synthesis of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid typically involves a [2+2] cycloaddition reaction. This reaction can be carried out using photochemistry, where light is used to initiate the reaction. For example, a mercury lamp can be used to facilitate the cycloaddition of 1,5-dienes . this method can be technically challenging and difficult to scale up. An alternative method involves the use of an iridium photoredox catalyst and blue LED irradiation, which has been shown to improve the yield and scalability of the reaction .

Chemical Reactions Analysis

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Synthetic Utility

The compound serves as a versatile building block in organic synthesis due to its unique bicyclic structure, which allows for the introduction of various functional groups. Its applications in synthesis include:

  • Precursor for Bioactive Molecules : It can be utilized in the synthesis of various bioactive compounds, especially those aimed at targeting specific biological pathways.
  • Protecting Group : The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in peptide synthesis, facilitating the selective functionalization of amino acids.

Synthesis Case Study

A study demonstrated the multigram synthesis of derivatives from 2-azabicyclo[2.1.1]hexane, showcasing its utility in producing complex molecules with potential pharmaceutical applications. The process involved multiple steps, including N,O-protective group interconversions and esterification reactions to yield desired products with high purity and yield .

Biological Activities

Research has indicated that derivatives of 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid exhibit significant biological activities:

  • Antibacterial Properties : Some derivatives have shown potent antibacterial activity against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
    CompoundActivity (IC50)Bacteria Targeted
    Compound 140.195 µg/mLPseudomonas aeruginosa
    Compound XY µg/mLStaphylococcus aureus
  • Topoisomerase Inhibition : Compounds derived from this bicyclic structure have been evaluated as dual inhibitors of bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria . This mechanism provides a promising avenue for antibiotic development.

Therapeutic Potential

The compound's structural characteristics suggest potential therapeutic roles in various diseases:

  • Peptidomimetics : The derivatives can mimic peptide structures, offering insights into drug design for conditions like cancer and bacterial infections due to their ability to interact with biological targets effectively .
  • Neuropharmacology : Given its bicyclic nature, there is potential for exploring its effects on neurological pathways, although more research is needed in this area.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets through its unique three-dimensional structure. The Boc group can protect the amine functionality during chemical reactions, allowing for selective modifications at other positions on the molecule. The bicyclic structure can influence the compound’s binding to biological targets, potentially leading to enhanced biological activity .

Comparison with Similar Compounds

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid can be compared to other bicyclic compounds, such as:

These compounds share similar bicyclic structures but differ in their ring sizes and substitution patterns, which can influence their chemical reactivity and biological activity.

Biological Activity

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid (CAS No. 127926-24-3) is a bicyclic compound that has garnered attention for its potential biological activities, especially in the field of medicinal chemistry. This article reviews the available literature on its biological activity, including antibacterial properties, synthesis methods, and potential applications.

  • Molecular Formula : C11_{11}H17_{17}NO4_4
  • Molecular Weight : 227.26 g/mol
  • Structure : The compound features a bicyclic structure known for its unique steric and electronic properties, which may influence its biological interactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds related to this compound. For instance, derivatives of azabicyclo compounds have shown promising activity against various Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : Compounds similar to this bicyclic structure have been identified as dual inhibitors of bacterial topoisomerases, enzymes critical for DNA replication and transcription. These inhibitors exhibit low nanomolar activity against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Case Studies

  • Inhibition of DNA Gyrase and Topoisomerase IV :
    • A recent study developed a series of benzothiazole-based inhibitors that demonstrated significant antibacterial activity by targeting DNA gyrase and topoisomerase IV. The lead compound exhibited MIC values ranging from <0.03125 to 0.25 µg/mL against multidrug-resistant strains .
    • Table 1 : Comparison of MIC values for various bacterial strains.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus<0.03125
    Enterococcus faecalis<0.125
    Klebsiella pneumoniae1–4
  • In Vivo Efficacy :
    • In vivo studies using mouse models demonstrated the efficacy of certain derivatives in treating infections caused by vancomycin-intermediate Staphylococcus aureus (VISA), showcasing their potential for clinical applications .

Synthesis Methods

The synthesis of this compound has been explored in various studies, focusing on efficient routes that yield high purity and yield.

  • Synthesis Route : One efficient method involves starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which undergoes cyclization and subsequent functionalization to yield the desired azabicyclo compound .

Safety and Handling

As with many chemical compounds used in research, appropriate safety measures should be taken when handling this compound:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid, and how do experimental conditions influence yield?

  • Methodology : The compound is synthesized via photochemical cyclization of cyclobutene derivatives. A critical step involves stereoselective electrophilic addition (e.g., phenylselenyl bromide) to cyclobutene dicarbamate intermediates, followed by ring closure under basic conditions (NaH). Yield optimization requires precise control of reaction time, temperature (e.g., RT for BOC protection), and purification via acid-base extraction .
  • Data Insight : Early syntheses achieved ~61% yield after BOC protection and extraction steps, with purity confirmed by LC-MS and 1^1H NMR .

Q. How is the stereochemical integrity of the bicyclo[2.1.1]hexane scaffold maintained during functionalization?

  • Methodology : Stereochemical control is achieved through rigid bicyclic frameworks that restrict conformational flexibility. For example, BOC protection of the amine group stabilizes the azabicyclo structure, preventing racemization during carboxyl group activation .
  • Validation : X-ray crystallography and NOE NMR experiments are critical for confirming stereochemistry post-synthesis .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • 1^1H/13^{13}C NMR : Resolve bicyclic ring protons (δ 1.2–3.5 ppm) and BOC tert-butyl groups (δ 1.4 ppm).
  • LC-MS : Confirms molecular weight (e.g., m/z 227.26 for C11_{11}H17_{17}NO4_4) and purity.
  • IR Spectroscopy : Identifies carbonyl stretches (BOC: ~1690 cm1^{-1}; carboxylic acid: ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How does the 2-azabicyclo[2.1.1]hexane core influence peptide backbone conformation in proline analogs?

  • Methodology : The bicyclic structure enforces a trans-amide conformation, reducing peptide chain flexibility compared to linear proline. Computational modeling (e.g., DFT) and circular dichroism (CD) are used to analyze secondary structure stabilization in model peptides .
  • Data Contradiction : While methanoprolines (e.g., Boc-2,4-methanoproline) enhance α-helix stability, fluorinated analogs (e.g., 4-fluoro derivatives) may introduce steric clashes, requiring empirical validation .

Q. What strategies enable site-selective fluorination of the bicyclo[2.1.1]hexane scaffold?

  • Methodology : Fluorination is achieved via photochemical cyclization of fluorinated precursors (e.g., methyl 2-fluoroacrylate) or late-stage electrophilic fluorination. Key challenges include minimizing ring strain and preserving stereochemistry .
  • Case Study : 4-Fluoro-2,4-methanoproline synthesis achieved 45% yield via a five-step route, with 19^{19}F NMR confirming regioselectivity .

Q. How does this compound perform in structure-activity relationship (SAR) studies for enzyme inhibition?

  • Methodology : The bicyclic scaffold is incorporated into inhibitors (e.g., DPP-4) to probe steric and electronic effects. Biological assays (IC50_{50} measurements) paired with co-crystallization (e.g., using SHELX for X-ray refinement) reveal binding interactions .
  • Conflict Note : Substitution at C4 (carboxylic acid vs. ester) significantly alters potency; carboxylic acid derivatives show 10-fold higher activity in DPP-4 inhibition .

Experimental Design Considerations

Q. How to resolve contradictions in crystallographic data refinement for bicyclo[2.1.1]hexane derivatives?

  • Methodology : Use SHELXL for high-resolution refinement, prioritizing anisotropic displacement parameters. For twinned crystals, SHELXD and SHELXE improve phase determination via dual-space algorithms .
  • Example : A 1.2 Å resolution structure of a related azabicyclo compound required 15 refinement cycles in SHELXL to resolve disorder in the BOC group .

Q. What are the best practices for storing and handling this acid to prevent degradation?

  • Protocol : Store at –20°C under inert gas (N2_2). Avoid aqueous buffers (pH >7) to prevent BOC deprotection. Lyophilization from acetonitrile/water mixtures enhances stability .

Tables of Key Data

Property Value Source
Molecular Weight227.26 g/mol (C11_{11}H17_{17}NO4_4)
CAS Number127926-24-3
Key 1^1H NMR Shiftsδ 1.4 (BOC tert-butyl), 3.2 (CH2_2)
Synthetic Yield (BOC step)61%

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